Carbonyl dibromide

Descripción general

Descripción

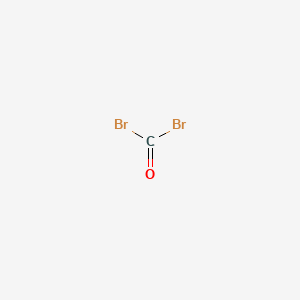

Carbonyl dibromide, also known as bromoformyl bromide or bromodibromomethanone, is a chemical compound with the formula CBr₂O. It is a colorless liquid with a pungent odor and belongs to the family of organic bromine compounds. This compound is primarily used as a reagent in organic synthesis and has various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Carbonyl dibromide can be synthesized by reacting carbon monoxide with bromine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product: [ \text{CO} + \text{Br}_2 \rightarrow \text{CBr}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by the bromination of carbon monoxide. The process involves passing carbon monoxide and bromine gas through a reaction chamber at elevated temperatures. The reaction is exothermic and must be carefully controlled to prevent the formation of unwanted by-products.

Análisis De Reacciones Químicas

Types of Reactions: Carbonyl dibromide undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with various nucleophiles to form substituted products.

Addition Reactions: It can add to alkenes and alkynes to form dibromo compounds.

Decomposition Reactions: It decomposes to form carbon monoxide and bromine.

Common Reagents and Conditions:

Nucleophiles: Such as amines, alcohols, and thiols.

Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures.

Major Products Formed:

Metal Bromides and Bromide Oxides: When reacted with d- and f-block transition metal oxides, this compound forms metal bromides or bromide oxides.

Aplicaciones Científicas De Investigación

Carbonyl dibromide has several applications in scientific research, including:

Synthesis of Metal Bromides and Bromide Oxides: It reacts with transition metal oxides to form metal bromides or bromide oxides, driven by the elimination of carbon dioxide.

Homoallylation Reactions: It is used in homoallylation reactions to convert carbonyl compounds to homoallylic alcohols under ultrasonic irradiation and solvent-free conditions.

Conversion of Carbonyl Steroid Derivatives: It facilitates the conversion of carbonyl steroid derivatives to 1,1-dibromoalkenes through catalytic olefination.

Mecanismo De Acción

The mechanism by which carbonyl dibromide exerts its effects involves the formation of reactive intermediates. When it reacts with metal oxides, the reaction is driven by the elimination of carbon dioxide, leading to the formation of metal bromides or bromide oxides . The compound’s reactivity is attributed to the presence of the carbonyl group, which makes it susceptible to nucleophilic attack.

Comparación Con Compuestos Similares

Carbonyl Dichloride (Phosgene): Similar in structure but contains chlorine instead of bromine.

Carbonyl Difluoride: Contains fluorine instead of bromine.

Uniqueness: Carbonyl dibromide is unique due to its ability to form metal bromides and bromide oxides under relatively mild conditions. This property makes it a valuable reagent in the synthesis of bromide derivatives of transition metals, lanthanides, and actinides .

Actividad Biológica

Carbonyl dibromide (CBr2O), a compound with significant chemical properties, has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and implications for therapeutic applications, supported by relevant studies and data.

This compound is a colorless liquid at room temperature and is known for its reactivity, particularly in forming metal bromides. The synthesis of this compound has been explored through various methods, including the reaction of carbon monoxide with bromine under controlled conditions. A notable study reported a modified synthesis that allowed for the production of this compound with high purity and yield, utilizing techniques such as NMR and mass spectrometry for characterization .

Antimicrobial Properties

Recent research has indicated that carbonyl compounds, including this compound, may exhibit antimicrobial activity. A study focused on CO-releasing molecules (CORMs) highlighted that certain carbonyl compounds can inhibit microbial growth by interfering with respiratory processes in bacteria. The release of CO from these compounds was shown to impact DNA replication and inhibit respiratory oxidases, suggesting a potential mechanism for their antimicrobial effects .

Table 1: Summary of Antimicrobial Effects of Carbonyl Compounds

Toxicological Studies

Toxicological assessments have also been conducted to evaluate the safety profile of this compound. In experimental settings, exposure to this compound has shown varying degrees of toxicity depending on the concentration and duration of exposure. For instance, acute toxicity studies indicated that high concentrations could lead to significant neurotoxic effects in animal models .

Table 2: Toxicity Levels Observed in Animal Studies

| Exposure Level (ppm) | Effects Observed | Study Reference |

|---|---|---|

| 250 | Sluggishness and weight loss | |

| 500 | Severe neurotoxicity | |

| 1000 | Mortality within hours |

Case Studies

Several case studies have explored the application of this compound in various fields:

- Synthesis of Metal Bromides : A study demonstrated the efficacy of this compound in synthesizing metal bromides from metal oxides, showcasing its utility in inorganic chemistry and materials science .

- Microbial Interactions : Research utilizing mass spectrometry imaging revealed that microbial systems produce various carbonyl-containing metabolites. This highlights the role of carbonyl compounds in microbial metabolism and their potential as bioactive agents .

Propiedades

IUPAC Name |

carbonyl dibromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBr2O/c2-1(3)4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIPGXQKZSZOQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBr2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208041 | |

| Record name | Carbonyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-95-3 | |

| Record name | Carbonic dibromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBONYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNU12QTS1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.